Cas no 81569-54-2 (Ethyl 4-propylthiazole-5-carboxylate)

Ethyl 4-propylthiazole-5-carboxylate structure
81569-54-2 structure
Product name:Ethyl 4-propylthiazole-5-carboxylate
CAS No:81569-54-2
MF:C9H13NO2S
MW:199.27002120018
CID:4820535

Ethyl 4-propylthiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-propylthiazole-5-carboxylate
    • Inchi: 1S/C9H13NO2S/c1-3-5-7-8(13-6-10-7)9(11)12-4-2/h6H,3-5H2,1-2H3
    • InChI Key: ZCGNAOOTQDQKAL-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1C(=O)OCC)CCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 175
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.4

Ethyl 4-propylthiazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743086-1g
Ethyl 4-propylthiazole-5-carboxylate
81569-54-2 98%
1g
¥4550.00 2024-07-28
Alichem
A059004384-25g
Ethyl 4-propylthiazole-5-carboxylate
81569-54-2 95%
25g
$3939.60 2023-09-01
Alichem
A059004384-5g
Ethyl 4-propylthiazole-5-carboxylate
81569-54-2 95%
5g
$1736.64 2023-09-01
Alichem
A059004384-10g
Ethyl 4-propylthiazole-5-carboxylate
81569-54-2 95%
10g
$2653.20 2023-09-01

Additional information on Ethyl 4-propylthiazole-5-carboxylate

Ethyl 4-propylthiazole-5-carboxylate (CAS No. 81569-54-2): Properties, Applications, and Market Insights

Ethyl 4-propylthiazole-5-carboxylate (CAS No. 81569-54-2) is a specialized organic compound belonging to the thiazole family, known for its unique aromatic and functional properties. This ester derivative of thiazole has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and flavor/fragrance industries. With the growing demand for high-performance intermediates in synthetic chemistry, Ethyl 4-propylthiazole-5-carboxylate has emerged as a valuable building block for researchers and industrial chemists alike.

The molecular structure of Ethyl 4-propylthiazole-5-carboxylate combines a thiazole ring with an ethyl ester group at the 5-position and a propyl substituent at the 4-position, creating a balanced lipophilic-hydrophilic profile. This structural arrangement contributes to its excellent solubility in common organic solvents like ethanol, acetone, and dichloromethane, while maintaining stability under standard storage conditions. Recent studies highlight its role as a precursor in the synthesis of bioactive molecules, particularly in the development of novel thiazole-based pharmaceuticals and agrochemical intermediates.

In the pharmaceutical sector, Ethyl 4-propylthiazole-5-carboxylate serves as a key intermediate for creating potential therapeutic agents. Researchers have explored its derivatives for various biological activities, including antimicrobial and anti-inflammatory properties. The compound's structural flexibility allows for easy modification, making it attractive for drug discovery programs focused on heterocyclic drug development. With the increasing global focus on antibiotic resistance, thiazole derivatives like this compound are being investigated for their potential in next-generation antimicrobial formulations.

The flavor and fragrance industry has shown particular interest in Ethyl 4-propylthiazole-5-carboxylate due to its unique organoleptic properties. Thiazole derivatives are known to contribute to the characteristic aromas of various food products, and this compound's specific structural features make it valuable for creating complex flavor profiles. Recent trends in natural-identical flavor compounds have increased demand for such specialty chemicals that can replicate natural flavors while offering better stability and consistency in food applications.

From a synthetic chemistry perspective, Ethyl 4-propylthiazole carboxylate offers several advantages. Its ester functionality provides an excellent handle for further chemical transformations, while the thiazole ring offers opportunities for diverse substitution patterns. Modern synthetic approaches, including green chemistry methodologies, are being developed to produce this compound more efficiently, reflecting the industry's shift toward sustainable manufacturing processes. These developments align with current market demands for environmentally friendly synthetic routes in fine chemical production.

The global market for thiazole derivatives like Ethyl 4-propylthiazole-5-carboxylate has shown steady growth, driven by expanding applications in multiple industries. Market analysis indicates increasing demand from Asia-Pacific regions, particularly from pharmaceutical and agrochemical manufacturers. Quality standards for this compound typically require high purity levels (≥98%), with strict control over impurities that might affect downstream applications. Suppliers are responding to these requirements by implementing advanced purification techniques and rigorous quality control protocols.

Recent advancements in analytical techniques have improved the characterization of Ethyl 4-propylthiazole-5-carboxylate and its derivatives. Modern spectroscopic methods, including advanced NMR and mass spectrometry, allow for precise structural verification and purity assessment. These technological improvements support the compound's use in regulated industries where material characterization is critical. Furthermore, computational chemistry approaches are being employed to predict the properties and reactivity of this compound, accelerating its application in various research fields.

Storage and handling recommendations for Ethyl 4-propylthiazole carboxylate typically suggest keeping the material in tightly sealed containers under inert atmosphere at cool temperatures. While not classified as hazardous under normal handling conditions, standard laboratory safety practices should be followed. The compound's stability profile makes it suitable for international shipping, contributing to its growing global trade as a specialty chemical intermediate.

Future research directions for Ethyl 4-propylthiazole-5-carboxylate include exploring its potential in material science applications, particularly in the development of specialty polymers and electronic materials. The thiazole ring's electron-rich nature makes it interesting for creating conductive materials or photoactive compounds. Additionally, ongoing studies are investigating its use in catalysis and as a ligand in transition metal complexes, expanding its utility beyond traditional applications.

For researchers and industry professionals seeking detailed technical information about Ethyl 4-propylthiazole-5-carboxylate (CAS 81569-54-2), comprehensive data sheets are available from specialty chemical suppliers. These typically include full spectroscopic data, solubility characteristics, and recommended synthetic protocols. As interest in functionalized thiazoles continues to grow, this compound remains an important tool for synthetic chemists developing next-generation materials and bioactive molecules across multiple industries.

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